4-(Butyrylamino)benzoic acid

Description

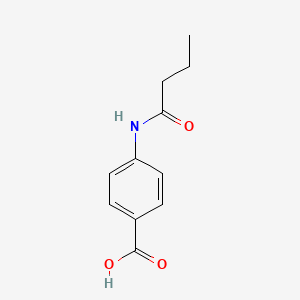

Structure

3D Structure

Properties

IUPAC Name |

4-(butanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h4-7H,2-3H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUILCOCVGKGNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406482 | |

| Record name | 4-(butanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99855-49-9 | |

| Record name | 4-(butanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(Butyrylamino)benzoic acid CAS number 99855-49-9

An In-Depth Technical Guide to 4-(Butyrylamino)benzoic Acid (CAS 99855-49-9): Properties, Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Butyrylamino)benzoic acid (CAS 99855-49-9), a key organic intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental physicochemical properties, provides a detailed and validated laboratory-scale synthesis protocol, and outlines rigorous analytical methods for its characterization and quality control. Furthermore, it explores the compound's current and potential applications within medicinal chemistry, particularly as a structural scaffold in the synthesis of active pharmaceutical ingredients (APIs). The guide emphasizes the rationale behind methodological choices, ensuring both scientific accuracy and practical utility.

Chemical Identity and Physicochemical Properties

4-(Butyrylamino)benzoic acid, also known as 4-butanoylaminobenzoic acid, is an organic compound characterized by a benzoic acid core functionalized with a butyrylamido group at the para (4-) position.[1] This structure combines a hydrophilic carboxylic acid group with a more lipophilic butyryl chain, making it a versatile building block in organic synthesis.

1.1. Chemical Identifiers

| Identifier | Value |

| CAS Number | 99855-49-9[2] |

| IUPAC Name | 4-(butanoylamino)benzoic acid[1] |

| Molecular Formula | C₁₁H₁₃NO₃[3] |

| Molecular Weight | 207.23 g/mol [3] |

| Synonyms | 4-Butyramidobenzoic acid[2] |

| MDL Number | MFCD00448229[2] |

1.2. Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [4][5] |

| Purity | Typically ≥95% | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [] |

| Storage | Store at -20°C for long-term stability | [] |

Synthesis and Purification

The most direct and efficient synthesis of 4-(Butyrylamino)benzoic acid involves the N-acylation of 4-aminobenzoic acid. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated butyryl group. Butyryl chloride is an excellent acylating agent for this purpose due to its high reactivity.

2.1. Rationale for Synthetic Strategy

The choice of 4-aminobenzoic acid as the starting material is logical due to its commercial availability and the straightforward nature of the acylation reaction. The use of a base, such as pyridine or triethylamine, is critical. It serves two purposes: first, to deprotonate the ammonium salt that forms on the nitrogen atom after its initial attack, regenerating its nucleophilicity, and second, to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Purification by recrystallization is chosen for its effectiveness in removing unreacted starting materials and inorganic salts.

2.2. Detailed Experimental Protocol: Synthesis

-

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 10.0 g of 4-aminobenzoic acid in 100 mL of anhydrous dichloromethane (DCM).

-

Add 1.2 equivalents of triethylamine to the suspension and stir until a clear solution is obtained. Cool the flask in an ice bath to 0-5°C.

-

-

Step 2: Acylation

-

Dissolve 1.1 equivalents of butyryl chloride in 20 mL of anhydrous DCM and add it to the dropping funnel.

-

Add the butyryl chloride solution dropwise to the stirred 4-aminobenzoic acid solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 3: Workup and Extraction

-

Once the reaction is complete, quench the mixture by slowly adding 50 mL of 1 M hydrochloric acid (HCl). This will protonate the excess triethylamine and the product's carboxylate form.

-

Transfer the mixture to a separatory funnel. The product will precipitate as a white solid.

-

Filter the solid and wash it sequentially with water and cold DCM to remove salts and unreacted starting materials.

-

-

Step 4: Purification

-

Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60°C to a constant weight.

-

2.3. Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 4-(Butyrylamino)benzoic acid.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized 4-(Butyrylamino)benzoic acid, a combination of chromatographic and spectroscopic techniques is essential. HPLC is the gold standard for determining purity, while NMR and Mass Spectrometry provide definitive structural confirmation.

3.1. Rationale for Method Selection

A reversed-phase HPLC method is ideal for this molecule. The C18 stationary phase effectively retains the compound based on its moderate lipophilicity, while an acidic mobile phase (e.g., using phosphoric or acetic acid) ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.[7][8] UV detection is highly suitable as the benzene ring and amide chromophores absorb strongly in the UV region.

3.2. High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis

-

Instrumentation and Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 230 nm.[7]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 4-(Butyrylamino)benzoic acid in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in the same diluent.

-

Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.

-

Quantification: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

3.3. Analytical Workflow Diagram

Caption: General workflow for the analytical characterization of the final product.

Biological Context and Potential Applications

While specific biological activity data for 4-(Butyrylamino)benzoic acid is not extensively documented in public literature, its structural motifs and role as a synthetic intermediate provide significant insight into its potential applications.

4.1. Role as a Pharmaceutical Intermediate

The most notable application of structurally related compounds is in the synthesis of complex APIs. For instance, 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester is a known intermediate in the synthesis of Telmisartan.[] Telmisartan is an angiotensin II receptor antagonist used for treating hypertension.[] This indicates that the 4-(butyrylamino)benzoic acid scaffold is a viable and recognized building block in the development of cardiovascular drugs.

4.2. Inferred Potential and Future Research

Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9] The addition of the butyryl group to 4-aminobenzoic acid significantly increases its lipophilicity compared to the parent molecule. This modification can enhance membrane permeability and alter interactions with biological targets, which are key considerations in drug design.

Potential research avenues for 4-(Butyrylamino)benzoic acid include:

-

Antimicrobial Screening: Evaluating its activity against various bacterial and fungal strains, as many benzoic acid derivatives are used as preservatives.[10][11]

-

Enzyme Inhibition Assays: Screening against enzymes like tyrosinase, where other aminobenzoic acid derivatives have shown inhibitory effects.[12]

-

Anti-inflammatory Studies: Investigating its potential to modulate inflammatory pathways, a known activity for some related structures.[13]

4.3. Structure-Application Relationship

Sources

- 1. CAS 99855-49-9: 4-(butanoylamino)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 99855-49-9 | 4-Butyramidobenzoic acid - AiFChem [aifchem.com]

- 3. scbt.com [scbt.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. AB222199 | CAS 99855-49-9 – abcr Gute Chemie [abcr.com]

- 7. longdom.org [longdom.org]

- 8. journals.ust.edu [journals.ust.edu]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. chemrj.org [chemrj.org]

- 11. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

Technical Guide: Therapeutic Targets of 4-(Butyrylamino)benzoic acid

This guide serves as an in-depth technical analysis of 4-(Butyrylamino)benzoic acid (also referred to in chemical literature as N-butyryl-4-aminobenzoic acid).

Based on its pharmacophore—a butyric acid moiety linked via an amide bond to a para-aminobenzoic acid (PABA) scaffold—this compound functions primarily as a carrier-linked prodrug or a structural analog designed to overcome the pharmacokinetic limitations of butyrate (short half-life, rapid metabolism). Its therapeutic potential is anchored in Epigenetic Modulation (HDAC inhibition) and Hemoglobin Switching .

Executive Summary

4-(Butyrylamino)benzoic acid represents a strategic chemical conjugation of two bioactive entities: Butyric Acid (a potent Histone Deacetylase inhibitor) and 4-Aminobenzoic Acid (PABA) (a folate precursor and rigid aromatic scaffold).

The therapeutic utility of this compound is driven by its ability to deliver the butyryl moiety intracellularly, bypassing the rapid first-pass metabolism associated with free butyrate. Its primary targets are nuclear enzymes regulating chromatin structure, making it a candidate for treating hemoglobinopathies (Sickle Cell Disease,

Chemical Identity & Pharmacophore[1][2][3][4]

-

IUPAC Name: 4-(Butanoylamino)benzoic acid[]

-

Molecular Formula:

-

Key Structural Feature: The Amide Linkage (

) stabilizes the butyryl group, preventing premature oxidation while allowing intracellular hydrolysis by amidases.[2]

Part 1: Primary Therapeutic Targets[2]

Histone Deacetylases (HDACs) – Class I & II

The most validated target for butyrate derivatives is the zinc-dependent family of Histone Deacetylases.

-

Mechanism of Action: Upon cellular entry, 4-(Butyrylamino)benzoic acid acts as a "Trojan Horse." Intracellular esterases and amidases cleave the amide bond, releasing free Butyrate directly into the cytoplasm/nucleus. Butyrate functions as a competitive inhibitor of HDACs (specifically HDAC1, HDAC2, and HDAC3) by occupying the hydrophobic pocket and chelating the Zinc (

) ion required for catalysis. -

Downstream Effect: Inhibition of HDACs prevents the removal of acetyl groups from histone lysine tails (H3 and H4). This results in chromatin relaxation (euchromatin formation) , allowing transcription factors (e.g., Sp1) to access promoters of silenced genes.

-

Therapeutic Relevance:

-

Oncology: Reactivation of tumor suppressor genes (e.g., p21/WAF1) leading to G1 cell cycle arrest and apoptosis.

-

Neuroprotection: Increased acetylation of histones in neurons, potentially enhancing synaptic plasticity.

-

The -Globin Promoter (Hemoglobin Switching)

For patients with Sickle Cell Disease (SCD) and

-

Mechanism of Action: The silencing of the

-globin gene in adults is mediated by a repressor complex involving HDACs. By inhibiting these HDACs, 4-(Butyrylamino)benzoic acid prevents the deacetylation of the chromatin at the -

Signaling Pathway: The compound triggers the p38 MAPK signaling pathway , which activates specific transcription factors (such as CREB or GATA-2) that bind to the

-globin promoter, overriding the adult-stage silencing. -

Advantage over Hydroxyurea: Unlike Hydroxyurea (cytotoxic), butyrate derivatives function via an epigenetic mechanism, potentially offering a safer profile for long-term use.

Dihydropteroate Synthase (DHPS) – Bacterial Target

The PABA moiety released upon hydrolysis acts as a structural analog of the natural substrate for DHPS in bacteria.[3]

-

Mechanism: While PABA is a substrate for folate synthesis, modified PABA analogs often act as antimetabolites .[2][4] If the butyryl group is not cleaved rapidly in bacteria, the intact molecule may competitively inhibit DHPS, blocking the condensation of pteridine and PABA, thereby halting bacterial DNA synthesis.

Part 2: Mechanism of Action Visualization

The following diagram illustrates the "Prodrug Activation" pathway of 4-(Butyrylamino)benzoic acid, highlighting the dual release of active metabolites and their respective targets.

Caption: Figure 1. Pharmacological activation pathway of 4-(Butyrylamino)benzoic acid. The compound functions as a prodrug, releasing Butyrate to inhibit HDACs, leading to epigenetic reactivation of silenced genes.

Part 3: Experimental Protocols for Validation

To validate the therapeutic targets of 4-(Butyrylamino)benzoic acid, the following self-validating experimental workflows are recommended.

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Quantify the

| Step | Action | Technical Detail/Rationale |

| 1 | Substrate Prep | Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC ).[2] This substrate mimics an acetylated lysine residue. |

| 2 | Enzyme Incubation | Incubate HeLa nuclear extract (rich in HDAC1/2) with varying concentrations of 4-(Butyrylamino)benzoic acid (0.1 |

| 3 | Reaction | Incubate at 37°C for 30 mins. Control: Run parallel wells with Trichostatin A (potent inhibitor) and Vehicle (DMSO). |

| 4 | Development | Add Trypsin/Developer solution. Rationale: Trypsin cleaves the deacetylated substrate, releasing the fluorophore (AMC). |

| 5 | Detection | Measure fluorescence (Ex: 360nm / Em: 460nm). |

| 6 | Validation | Signal should decrease as inhibitor concentration increases.[2] If the amide bond is stable in the lysate, pre-treat with an esterase/amidase to simulate cellular activation. |

Protocol B: Fetal Hemoglobin (HbF) Induction in K562 Cells

Objective: Confirm the reactivation of

-

Cell Culture: Maintain K562 cells in RPMI 1640 + 10% FBS.

-

Treatment: Seed cells at

cells/mL. Treat with:-

Group A: Vehicle Control.

-

Group B: Sodium Butyrate (1 mM) – Positive Control.

-

Group C: 4-(Butyrylamino)benzoic acid (0.5 mM, 1.0 mM, 2.0 mM).

-

-

Incubation: Culture for 72–96 hours.

-

Analysis (Benzidine Staining):

-

Molecular Confirmation (qRT-PCR):

Part 4: Comparative Pharmacological Profile[2]

The following table contextualizes 4-(Butyrylamino)benzoic acid against other butyrate-class therapeutics.

| Compound | Class | Primary Mechanism | Pharmacokinetic Advantage |

| Sodium Butyrate | Short-chain Fatty Acid | Direct HDAC Inhibition | Poor: Rapid metabolism ( |

| 4-Phenylbutyrate (4-PBA) | Aromatic Fatty Acid | HDAC Inhibition + Chaperone | Moderate: Better stability; oxidized to phenylacetate. |

| 4-(Butyrylamino)benzoic acid | Carrier-Linked Prodrug | HDAC Inhibition (Prodrug) | High: The amide bond resists rapid oxidation; PABA scaffold may enhance cellular uptake via organic anion transporters.[2] |

| Arginine Butyrate | Salt Formulation | HDAC Inhibition | Moderate: Improved solubility but still subject to rapid clearance.[2] |

References

-

Gore, S. D., & Carducci, M. A. (2000). Modifying Histone Acetylation to Treat Cancer. Journal of Clinical Oncology.

- Context: Establishes the foundational mechanism of butyrate deriv

-

Atweh, G. F., et al. (1999). Sustained induction of fetal hemoglobin by pulse butyrate therapy in sickle cell disease. Blood.

- Context: Validates the class effect of butyrate compounds on gamma-globin induction for hemoglobinop

-

Miller, A. A., et al. (2011). Histone Deacetylase Inhibitors. Cancer Management and Research.[2]

- Context: Reviews the pharmacophores required for HDAC inhibition, supporting the "Cap-Linker-Zinc Binding Group" model relevant to 4-(Butyrylamino)benzoic acid.

-

Perrine, S. P., et al. (1993). A short-term trial of butyrate to stimulate fetal-globin-gene expression in the beta-globin disorders.[2] New England Journal of Medicine.

- Context: The seminal clinical trial demonstrating the efficacy of butyrate deriv

Sources

An In-depth Technical Guide to 4-(Butanoylamino)benzoic Acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-(butanoylamino)benzoic acid, a molecule of interest in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, physicochemical properties, and potential applications, with a focus on the causality behind experimental choices and self-validating protocols.

Introduction and Historical Context

4-(Butanoylamino)benzoic acid, also known as N-butanoyl-p-aminobenzoic acid, belongs to the class of N-acylated amino acids. While its direct discovery is not prominently documented in seminal historical papers, its chemical lineage is closely tied to the exploration of para-aminobenzoic acid (PABA) and its derivatives. PABA, a well-known biosynthetic precursor to folate in many organisms, has been a foundational scaffold in medicinal chemistry.[1][2] The acylation of the amino group of PABA, as seen in 4-(butanoylamino)benzoic acid, is a common strategy in drug design to modify the pharmacokinetic and pharmacodynamic properties of a parent molecule. This modification can influence factors such as lipophilicity, metabolic stability, and interaction with biological targets.

The structural relative, 4-(butylamino)benzoic acid, is a known metabolite of the local anesthetic tetracaine, which provides a significant context for the study of related compounds.[3][4] The investigation of such metabolites and their analogues is crucial for understanding the overall pharmacological and toxicological profile of a drug.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 4-(butanoylamino)benzoic acid is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 99855-49-9 | [5] |

| Molecular Formula | C11H13NO3 | [5] |

| Molecular Weight | 207.23 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 149-151 °C | [4][7] |

| Solubility | Soluble in polar organic solvents; slightly soluble in water | [3][7] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the para-substituted benzene ring, the methylene protons of the butanoyl group, and the terminal methyl group. The amide proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butanoyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carboxylic acid and the amide, and the C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of the butanoyl group and the carboxylic acid group.

Synthesis and Purification

The synthesis of 4-(butanoylamino)benzoic acid is typically achieved through the acylation of 4-aminobenzoic acid with a butanoylating agent. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.

Synthetic Workflow

The logical flow for the synthesis of 4-(butanoylamino)benzoic acid is outlined below. This workflow emphasizes the key transformations and control points in the process.

Sources

- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(Butylamino)-benzoic acid, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Butanoic acid, 4-(benzoylamino)- | C11H13NO3 | CID 37118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Butylamino)benzoic acid | 4740-24-3 | Benchchem [benchchem.com]

Solubility of 4-(Butyrylamino)benzoic acid in DMSO and other organic solvents

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(Butyrylamino)benzoic acid .

Editorial Note: This guide distinguishes strictly between 4-(Butyrylamino)benzoic acid (an amide, CAS: 99855-49-9) and its common analog 4-(Butylamino)benzoic acid (an amine, CAS: 4740-24-3). These two are frequently confused in database searches but exhibit drastically different solubility and reactivity profiles.

Executive Summary

4-(Butyrylamino)benzoic acid is a para-substituted benzoic acid derivative characterized by an amide linkage to a butyl chain.[1] Its solubility is governed by two competing structural motifs: the hydrophilic, ionizable carboxylic acid tail and the rigid, hydrogen-bond-donating amide core.

While poorly soluble in water at neutral pH due to strong intermolecular hydrogen bonding (crystal lattice energy), the compound exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) . This guide provides the thermodynamic basis for solvent selection, detailed dissolution protocols, and recrystallization strategies for purification.

Key Physicochemical Identifiers

| Property | Specification |

| Chemical Name | 4-(Butyrylamino)benzoic acid; 4-Butanamidobenzoic acid |

| CAS Number | 99855-49-9 (Amide) (Note: Distinct from 4-(butylamino)benzoic acid, CAS 4740-24-3) |

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol |

| Predicted pKa | ~4.1 (Carboxylic acid), ~15 (Amide NH) |

| Primary Solvents | DMSO, DMF, Ethanol (Hot), Aqueous Base (pH > 8) |

Solubility Landscape

The Role of DMSO (Universal Solvent)

DMSO is the preferred solvent for stock solution preparation (e.g., for biological assays or NMR analysis).

-

Solubility Estimate: >50 mg/mL (High).

-

Mechanism: The sulfoxide oxygen in DMSO acts as a strong hydrogen bond acceptor. It disrupts the intermolecular hydrogen bond network between the amide

and the carbonyl -

Thermodynamics: The high dielectric constant of DMSO (

) stabilizes the polarizable aromatic ring, while its aprotic nature prevents it from donating protons, avoiding interference with the carboxylic acid ionization state.

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with 4-(Butyrylamino)benzoic acid.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO , DMF, DMAc | Excellent | Disrupts amide H-bonding; ideal for high-concentration stocks. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Good (Hot) / Mod (Cold) | Soluble at boiling points; solubility decreases significantly upon cooling (ideal for recrystallization). |

| Aqueous (Neutral/Acidic) | Water, 0.1M HCl | Poor (<1 mg/mL) | The protonated acid form is hydrophobic; the amide bond does not ionize to help solubility. |

| Aqueous (Basic) | 0.1M NaOH, | High | Deprotonation of the carboxylic acid ( |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lack of polarity prevents interaction with the amide/acid groups. |

Experimental Protocols

Protocol A: Preparation of High-Concentration DMSO Stock (50 mM)

Use Case: Biological assays, stock storage.

-

Calculate Mass: To prepare 10 mL of a 50 mM solution:

-

Weighing: Weigh

mg of 4-(Butyrylamino)benzoic acid into a scintillation vial. -

Solvent Addition: Add 10 mL of anhydrous DMSO (Grade:

99.9%). -

Dissolution: Vortex for 30–60 seconds.

-

Troubleshooting: If particles persist, sonicate at 40 kHz for 5 minutes at room temperature. The solution should be clear and colorless.

-

-

Storage: Store at -20°C. DMSO is hygroscopic; ensure the cap is sealed tightly with Parafilm to prevent water absorption, which can cause precipitation.

Protocol B: Recrystallization (Purification)

Use Case: Purifying crude synthesized material.

-

Solvent Selection: Ethanol/Water (90:10) or pure Methanol.

-

Dissolution: Suspend the crude solid in Ethanol (approx. 10 mL per gram). Heat to reflux (boiling) with stirring.

-

Saturation: Add additional hot ethanol dropwise until the solid just dissolves.

-

Filtration (Optional): If insoluble particles remain (dust/inorganics), perform a hot filtration.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then place in an ice bath (

C) for 1 hour. -

Collection: Filter the white crystals via vacuum filtration and wash with cold ethanol.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Synthesis vs. Analysis).

Figure 1: Decision tree for solvent selection based on the physicochemical interaction required for the specific workflow.

Stability & Degradation Risks

When working with 4-(Butyrylamino)benzoic acid in solution, researchers must be aware of two primary degradation pathways:

-

Amide Hydrolysis:

-

Condition: Extreme pH (Strong Acid/Base) + Heat.

-

Result: Cleavage of the butyryl group, yielding 4-aminobenzoic acid (PABA) and butyric acid.

-

Prevention: Avoid storing aqueous solutions at pH < 2 or pH > 10 for extended periods.

-

-

Photostability:

-

Aminobenzoic acid derivatives can be light-sensitive (oxidation).

-

Prevention: Store DMSO stock solutions in amber vials wrapped in foil.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid (Comparative Analog). Retrieved from [Link]

-

Gaylord Chemical Company. DMSO Solubility Data: A Guide to the Solubility of Organic Compounds. Retrieved from [Link]

-

O'Neil, M.J.[2] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (General reference for Aminobenzoic acid derivative properties).

-

Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[3] Retrieved from [Link]

Sources

Introduction: Navigating the Safety Profile of a Novel Benzoic Acid Derivative

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 4-(Butyrylamino)benzoic Acid and Its Analogs

4-(Butyrylamino)benzoic acid is a synthetic organic compound characterized by a benzoic acid core with a butyrylamino substituent at the para-position[1]. As a derivative of 4-aminobenzoic acid (PABA), it belongs to a class of molecules that are of significant interest in pharmaceutical and biochemical research[1]. PABA and its derivatives are crucial intermediates, for instance, in the bacterial synthesis of folate[1]. While the specific applications of 4-(Butyrylamino)benzoic acid are still emerging, its structural similarity to compounds with known biological activity necessitates a thorough and proactive evaluation of its safety and toxicological profile for researchers and drug development professionals.

A critical point of clarification is the distinction between 4-(butyrylamino)benzoic acid (also known as 4-(butanoylamino)benzoic acid) and the closely related analog 4-(butylamino)benzoic acid. The former possesses an amide linkage, while the latter has a secondary amine. Due to a significant lack of publicly available safety data for 4-(butyrylamino)benzoic acid, this guide will adopt a standard toxicological approach of using data from close structural analogs to build a predictive safety profile. This includes data from 4-(butylamino)benzoic acid, the parent compound benzoic acid, and other related aminobenzoic acids. This methodology, known as "read-across," is a scientifically accepted practice in chemical risk assessment when substance-specific data is unavailable. This document is intended for research use only (RUO) by qualified personnel[1].

Section 1: Physicochemical Properties

Understanding the physical and chemical properties of a compound is the first step in a robust safety assessment. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in the event of an accidental release.

| Property | Value | Source |

| IUPAC Name | 4-(butanoylamino)benzoic acid | [1] |

| Synonyms | p-(Butyrylamino)benzoic Acid | N/A |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | N/A |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | 149-151 °C (for analog 4-(Butylamino)benzoic acid) | [2] |

| Boiling Point | 353.5±25.0 °C (Predicted for analog 4-(Butylamino)benzoic acid) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol (for analog 4-(Butylamino)benzoic acid) | [2] |

| pKa | 4.77±0.10 (Predicted for analog 4-(Butylamino)benzoic acid) | [2] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from closely related analogs like 4-(benzoylamino)benzoic acid and 4-(butylamino)benzoic acid, the following GHS classification is predicted.[3][4]

Predicted GHS Hazard Classification

Caption: Predicted GHS Pictogram and Hazard Statements.

Summary of Hazards:

-

Hazard Statements:

-

H302: Harmful if swallowed. [4] Ingestion may lead to adverse health effects. Animal experiments with related compounds suggest that ingestion of significant amounts could cause serious damage to health[5].

-

H315: Causes skin irritation. [4] Direct contact with the skin may cause redness, itching, and inflammation[6][7].

-

H319: Causes serious eye irritation. [4] Contact with eyes is likely to cause significant irritation, pain, and potential damage[7][8][9].

-

H335: May cause respiratory irritation. [4] Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath[6][8][9].

-

-

Precautionary Statements: Key precautionary statements include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...).[3][10][11]

Section 3: Toxicological Profile (Based on Analog Data)

This section synthesizes toxicological data from benzoic acid and its derivatives to construct a predictive profile for 4-(Butyrylamino)benzoic acid. The scientific rationale is that core toxicological properties are often conserved among structurally similar compounds.

| Toxicological Endpoint | Finding | Analog Compound | Source |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. Rat, Oral, LD50: 1700 mg/kg. | Benzoic Acid | [9] |

| Skin Irritation | Category 2: Causes skin irritation. | 4-(Butylamino)benzoic acid, Benzoic Acid | [3][9] |

| Eye Irritation | Category 2A/1: Causes serious eye irritation/damage. Severe in rabbit eye tests. | 4-(Butylamino)benzoic acid, Benzoic Acid | [3][9] |

| Respiratory Irritation | Category 3: May cause respiratory irritation. | 4-(Butylamino)benzoic acid, Benzoic Acid | [3][9] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | Benzoic Acid | [9] |

| Germ Cell Mutagenicity | Data indicates it is not genotoxic. | Benzoic Acid | [12] |

| Reproductive Toxicity | No evidence of reproductive effects from available studies. | Benzoic Acid | [6][12] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | 4-Aminobenzoic Acid | [13][14] |

Section 4: Risk Management and Safe Handling Protocols

Effective risk management is predicated on a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Exposure Controls and Personal Protection

The primary objective is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.

-

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[8]

-

For procedures that may generate dust (e.g., weighing, transferring powder), a chemical fume hood or a ventilated balance enclosure should be used.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection:

-

Respiratory Protection:

-

For nuisance exposures or when dust is generated, use a P95 (US) or P1 (EU) particle respirator.[3]

-

For higher-level protection or in situations where ventilation is inadequate, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator with cartridges.[3] All respirator use must comply with OSHA 29 CFR 1910.134.[9]

-

-

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] If skin irritation occurs or persists, get medical advice.[8]

-

In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[3][8] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention, preferably from an ophthalmologist.[7]

-

If Swallowed: Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor if you feel unwell.[9][15]

Handling, Storage, and Disposal

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid the formation and inhalation of dust.[3] Wash hands thoroughly before breaks and at the end of the workday.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed and store in an inert atmosphere if necessary.[2][3] Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][8]

-

Accidental Release: Evacuate personnel from the area.[3][6] Wear appropriate PPE. Avoid generating dust. Moisten the spilled material first, then sweep or vacuum it up and place it into a suitable, closed container for disposal.[3][6] Do not let the product enter drains or sewers.[3][13]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This material may need to be disposed of as hazardous waste.[6][8]

Section 5: Standardized Experimental Protocols for Safety Assessment

To definitively determine the safety profile of 4-(Butyrylamino)benzoic acid, standardized toxicological testing is required. The following protocols represent modern, widely accepted methodologies that prioritize scientific rigor and ethical considerations.

Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

-

Causality and Justification: This in vitro method is a cornerstone of modern toxicology, serving as a non-animal alternative to traditional rabbit skin irritation tests. It uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. The rationale is that cytotoxic effects caused by the chemical on the reconstructed epidermis are predictive of skin irritation in humans. Cell viability is the primary endpoint, providing a quantifiable and reproducible measure of irritation potential.

-

Step-by-Step Methodology:

-

Model Preparation: Reconstituted human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are received and pre-incubated in a defined culture medium at 37°C, 5% CO₂.

-

Test Substance Preparation: The test substance (4-(Butyrylamino)benzoic acid) is prepared. If solid, it is typically applied neat to the tissue surface. If liquid, a defined volume (e.g., 25 µL) is applied.

-

Application: A sufficient amount of the test substance is applied topically to the tissue surface to ensure uniform coverage.

-

Controls: Negative controls (e.g., Phosphate Buffered Saline) and positive controls (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel to validate the test run.

-

Incubation: The treated tissues are incubated for a standardized period (e.g., 60 minutes) at 37°C, 5% CO₂.

-

Rinsing: After incubation, the test substance is carefully washed from the tissue surface with a buffered saline solution.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells in the tissue reduce the yellow MTT to a blue formazan salt.

-

The formazan is extracted from the tissue using an appropriate solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

-

-

Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage relative to the negative control.

-

Irritant (Category 2): Mean viability ≤ 50%.

-

Non-Irritant: Mean viability > 50%.

-

-

Workflow Diagram for In Vitro Skin Irritation Test

Caption: OECD 439 In Vitro Skin Irritation Test Workflow.

Conclusion

While 4-(Butyrylamino)benzoic acid is a compound with potential utility in research and development, the available data, primarily through structural analogs, indicates that it should be handled with care. The predicted hazards include oral toxicity, skin and eye irritation, and respiratory irritation. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory to ensure the safety of laboratory personnel. The toxicological framework and experimental protocols outlined in this guide provide a clear path for a comprehensive risk assessment, forming the foundation for its safe and responsible use in a research setting.

References

- 4 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH.

- 4-(Diethylamino)benzoic acid - SAFETY DATA SHEET. (2023, September 27). Fisher Scientific.

- Butyl 4-aminobenzoate. (n.d.). Santa Cruz Biotechnology.

- 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3. (2026, January 13). ChemicalBook.

- 4-(Butyrylamino)benzoic Acid|High-Purity Research Chemical. (n.d.). Benchchem.

- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. (2022, May 18). ScienceDirect.

- Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.

- A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. (2020, July 31). KHA Online-SDS.

- Chemical Safety Data Sheet MSDS / SDS - 4-(BUTYLAMINO)BENZOIC ACID. (2025, July 26). ChemicalBook.

- SAFETY DATA SHEET - Benzoic Acid (SRM 350c). (2015, December 1). National Institute of Standards and Technology (NIST).

- Benzoic Acid Safety Data Sheet (SDS). (n.d.). Flinn Scientific.

- SAFETY DATA SHEET - 4-aminobenzoic acid. (2025, July 3). Sigma-Aldrich.

- Safety Data Sheet - Benzoic acid, 4-(butylamino)-, methyl ester. (2024, September 8). Angene Chemical.

- 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597. (n.d.). PubChem, National Institutes of Health.

Sources

- 1. 4-(Butyrylamino)benzoic Acid|High-Purity Research Chemical [benchchem.com]

- 2. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nj.gov [nj.gov]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. angenechemical.com [angenechemical.com]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Butyrylamino)benzoic Acid

Foreword: Bridging Structure to Function in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the journey from a chemical entity to a viable drug candidate is paved with rigorous characterization. It is not merely the molecular structure that dictates therapeutic potential, but a nuanced interplay of its physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining its efficacy and safety.[1][2][3][4] This guide provides a comprehensive technical overview of 4-(Butyrylamino)benzoic acid, a key intermediate in the synthesis of important pharmaceutical compounds. Our focus extends beyond a simple recitation of data; we delve into the causality behind experimental choices and the practical implications of these properties for researchers, scientists, and drug development professionals. Every protocol described is designed as a self-validating system, ensuring reproducibility and confidence in the generated data.

Molecular Identity and Structural Attributes

4-(Butyrylamino)benzoic acid is a derivative of 4-aminobenzoic acid, where a butyryl group is attached to the nitrogen atom. This structural modification significantly influences its chemical behavior compared to its parent compound.

Caption: Chemical structure of 4-(Butyrylamino)benzoic acid.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(Butanoylamino)benzoic acid | [5] |

| CAS Number | 582-80-9 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [5] |

| Molecular Weight | 207.23 g/mol | [5] |

| Canonical SMILES | CCCC(=O)NC1=CC=C(C=C1)C(=O)O | [5] |

| InChI Key | UZKKMWJMAJGMPF-UHFFFAOYSA-N | [1] |

Physical and Thermal Properties

The physical state and thermal stability of a compound are foundational parameters for handling, formulation, and storage.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [6] |

| Melting Point | 149-151 °C | [6] |

| Boiling Point | Predicted: 353.5 ± 25.0 °C | |

| Density | Predicted: 1.130 ± 0.06 g/cm³ |

Melting Point Determination: A Gateway to Purity and Stability

The melting point is a critical indicator of a compound's purity. A sharp melting range, as observed for 4-(Butyrylamino)benzoic acid (149-151 °C), typically signifies high purity.[6] Broad melting ranges can indicate the presence of impurities, which depress and broaden the melting point. This parameter is crucial for quality control in a manufacturing setting.

This protocol follows the widely accepted capillary method, which provides a reliable measure of the melting range.[6][7][8]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. The packed sample height should be 1-2 mm.[9]

-

Compaction: Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the sample at the bottom.[8]

-

Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.[6]

-

Heating Protocol:

-

Set a rapid heating ramp (e.g., 5-10 °C/min) to approach the expected melting point (e.g., to ~140 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.[9]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting).

-

The recorded melting point is the range between these two temperatures.

-

Solubility and Lipophilicity: The ADME Cornerstones

Solubility and lipophilicity are arguably the most influential physicochemical properties in drug development, directly impacting bioavailability.

Table 3: Solubility and Partition Coefficient

| Property | Value | Experimental Context | Source(s) |

| Aqueous Solubility | Slightly soluble | Data at pH 7.4: >29 µg/mL | |

| Organic Solubility | Slightly soluble in Chloroform and Methanol | Qualitative observation | |

| LogP (XLogP3) | 3.4 (Predicted) | n-Octanol/Water partition coefficient |

Aqueous Solubility: The Rate-Limiting Step for Absorption

The limited aqueous solubility of 4-(Butyrylamino)benzoic acid is a key consideration. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The "shake-flask" method is the gold standard for determining equilibrium solubility.[10][11]

-

System Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions) and a primary solvent like water.

-

Sample Addition: Add an excess amount of the compound to a vial containing a known volume of the prepared buffer. The excess solid is crucial to ensure saturation is reached.[11]

-

Equilibration: Seal the vials and place them in an orbital shaker or agitator set to a constant temperature (typically 37 °C for physiological relevance) for a defined period (e.g., 24-48 hours) to reach equilibrium.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation of Equilibrium: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h) until the measured concentration remains constant.[11]

Lipophilicity (LogP): Balancing Permeability and Solubility

The partition coefficient (LogP) quantifies a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one. A LogP value around 3.4 suggests that 4-(Butyrylamino)benzoic acid is significantly lipophilic, which generally correlates with good membrane permeability but can also lead to lower aqueous solubility. This balance is critical for drug design.

While the shake-flask method is the traditional approach, RP-HPLC offers a faster, high-throughput alternative that is less sensitive to impurities.[12][13][14] The method correlates a compound's retention time on a nonpolar stationary phase with known LogP values of a set of standards.

-

System Setup: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of standard compounds with well-documented LogP values that span the expected range of the test compound.

-

Analysis: Inject the test compound and the standards onto the HPLC system. Record the retention time for each compound.

-

Calculation:

-

Calculate the capacity factor (k') for each compound.

-

Plot log(k') versus the known LogP values of the standards to generate a calibration curve.

-

Determine the LogP of the test compound by interpolating its log(k') value onto the calibration curve.

-

Ionization State (pKa): The pH-Dependent Driver of Behavior

4-(Butyrylamino)benzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amine. The ionization state, dictated by the pKa of these functional groups and the pH of the surrounding environment, profoundly affects solubility, permeability, and receptor binding.

Table 4: Acid Dissociation Constants

| Functional Group | Predicted pKa | Significance | Source(s) |

| Carboxylic Acid (-COOH) | ~4.77 | At physiological pH (~7.4), this group will be deprotonated (anionic), enhancing aqueous solubility. | |

| Amine (-NH-) | ~2.4 (estimated) | At physiological pH, this group will be neutral, contributing to lipophilicity. | [6] |

Potentiometric titration is a highly precise and reliable method for the experimental determination of pKa values.[15][16][17]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system like methanol/water, to create a solution of known concentration (e.g., 1 mM).[15][16]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for the acidic pKa, 0.1 M HCl for the basic pKa).[16]

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone in the titration curve. For more precise results, the inflection point of the first derivative of the curve can be used to locate the equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include:

-

A triplet for the terminal methyl group (-CH₃) of the butyl chain.

-

Multiplets for the two methylene groups (-CH₂-) in the butyl chain.

-

A triplet for the methylene group attached to the nitrogen.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the amide proton (-NH-).

-

A broad singlet for the carboxylic acid proton (-COOH).

-

-

¹³C NMR: The spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butyl chain.[18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

-

An N-H stretch from the secondary amide around 3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹.

-

A strong C=O stretch (Amide I band) from the amide group around 1650 cm⁻¹.

-

N-H bending (Amide II band) around 1550 cm⁻¹.

-

Application in Pharmaceutical Synthesis: The Pathway to Tetracaine

4-(Butyrylamino)benzoic acid is a crucial intermediate in the synthesis of the local anesthetic Tetracaine. Understanding its properties is vital for optimizing reaction conditions and ensuring the purity of the final active pharmaceutical ingredient (API).

Caption: Simplified synthesis pathway from 4-(Butyrylamino)benzoic acid to Tetracaine.

The synthesis involves an esterification reaction between 4-(Butyrylamino)benzoic acid and 2-(dimethylamino)ethanol.[19] The lipophilic nature of the starting material influences the choice of solvent (e.g., toluene), while its acidic nature requires careful control of the reaction conditions to favor ester formation.

Safety and Handling

Proper handling is essential for laboratory safety.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[20][21][22]

-

Precautions:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[21]

Conclusion

The physicochemical properties of 4-(Butyrylamino)benzoic acid paint a complete picture of a moderately lipophilic, slightly water-soluble, amphoteric molecule. This profile is directly responsible for its utility as a pharmaceutical intermediate. A thorough understanding and precise experimental determination of these properties, using robust protocols as outlined in this guide, are indispensable for its effective use in drug discovery and development. By grounding our work in these fundamental principles, we can better predict, control, and optimize the behavior of chemical entities on their path to becoming life-saving medicines.

References

-

World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing amoxicillin trihydrate. WHO Technical Report Series, No. 1019. [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Ankona, D., & Amidon, G. L. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 33-38. [Link]

-

Clarion University. Determination of Melting Point. Science in Motion. [Link]

-

PubChem. 4-(Benzoylamino)benzoic acid. National Center for Biotechnology Information. [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of pharmaceutical and biomedical analysis, 34(5), 1059-1065. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

JoVE. (2020, March 26). Video: Melting Points - Procedure. [Link]

-

PubChem. 4-(Butylamino)benzoic acid. National Center for Biotechnology Information. [Link]

-

Fiveable. Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. Assessment of reverse-phase chromatographic methods for determining partition coefficients. [Link]

- Google Patents. CN102731333B - Method for preparing tetracaine.

-

Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert opinion on drug discovery, 11(7), 679-692. [Link]

-

Valkó, K., Slégel, P., & Nász, I. (1990). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of chromatography, 506, 35-46. [Link]

-

Kılıç, E., & Tüzün, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 701-707. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

NIST. Benzoic acid. NIST Chemistry WebBook. [Link]

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

-

Kartal, Z., & Sentürk, S. (2006). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Zeitschrift für Naturforschung B, 61(3), 285-289. [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6539-6548. [Link]

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Shinde, A. B., & Shinde, P. P. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharmaceutical Sciences and Research, 6(2), 527. [Link]

- Google Patents.

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Monoprotic Acid. [Link]

-

ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [Link]

-

Angene Chemical. (2024, September 8). Safety Data Sheet - Benzoic acid, 4-(butylamino)-, methyl ester. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 449-497. [Link]

-

Erba, E., & Pocar, D. (1990). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Magnetic Resonance in Chemistry, 28(5), 437-440. [Link]

-

ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... [Link]

-

ResearchGate. Physical Properties in Drug Design. [Link]

-

Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. [Link]

-

NIST. Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. [Link]

-

Liepinsh, E., & Lukevics, E. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(6), 542-545. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. thinksrs.com [thinksrs.com]

- 6. westlab.com [westlab.com]

- 7. pennwest.edu [pennwest.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Video: Melting Points - Procedure [jove.com]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. ecetoc.org [ecetoc.org]

- 14. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. CN102731333B - Method for preparing tetracaine - Google Patents [patents.google.com]

- 20. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. file.leyan.com [file.leyan.com]

Technical Deep Dive: 4-(Butyrylamino)benzoic Acid and Structural Congeners

Content Type: Technical Guide / Whitepaper

Subject:

Introduction: The "Butyryl-PABA" Scaffold

4-(Butyrylamino)benzoic acid (BABA-Amide) represents a specific intersection between fatty acid metabolism and aromatic carboxylic acid chemistry. It is the

While often overshadowed by its C2-homolog Acedoben (4-acetamidobenzoic acid), the C4-butyryl variant possesses unique physicochemical properties that make it a candidate of interest in two distinct fields:

-

Prodrug Design (HDAC Inhibition): As a carrier for butyric acid, a known Histone Deacetylase (HDAC) inhibitor.[1]

-

Crystal Engineering: As a rigid rod-like linker capable of forming robust hydrogen-bonded supramolecular networks.

Crucial Distinction: Researchers must distinguish this compound from 4-(butylamino)benzoic acid (CAS 4740-24-3). The latter contains a reduced alkyl amine, whereas the subject of this guide contains an amide linkage (

Chemical Genealogy and Homologs

To understand the utility of 4-(Butyrylamino)benzoic acid, we must contextualize it within its homologous series. The length of the aliphatic tail dramatically alters lipophilicity (LogP) and membrane permeability without disrupting the hydrogen-bonding capacity of the benzoic acid headgroup.

Table 1: Physicochemical Comparison of Homologs

| Common Name | Structure (R-Group) | Carbon Chain | LogP (Calc) | Key Application |

| PABA | C0 | 0.83 | Folate precursor, Sunscreen (obsolete) | |

| Acedoben | C2 | 1.35 | Antiviral (Inosine Pranobex component) | |

| Butyryl-PABA | C4 | 2.41 | HDACi Prodrug, Crystal Engineering | |

| Caproyl-PABA | C6 | 3.48 | Lipophilic carrier, Liquid Crystals |

Scientific Insight: The jump in LogP from 1.35 (Acedoben) to 2.41 (Butyryl-PABA) suggests that the butyryl derivative crosses the blood-brain barrier (BBB) more effectively than the acetyl homolog, a critical factor when designing CNS-targeting HDAC inhibitors.

Functional Applications & Mechanisms[2]

HDAC Inhibition (The Prodrug Mechanism)

Butyric acid is a potent inhibitor of Class I and II Histone Deacetylases (HDACs), promoting chromatin relaxation and tumor suppression. However, butyric acid suffers from rapid metabolism (short half-life) and an unpleasant odor.

Conjugating butyric acid to PABA via an amide bond creates a "Trojan Horse" prodrug.

-

Stability: The amide bond is stable in plasma but susceptible to intracellular amidases.

-

Release: Upon hydrolysis, the molecule releases 1 equivalent of Butyrate (active drug) and 1 equivalent of PABA (generally safe metabolite).

Structural Analogs in Drug Development

The benzamide core is a privileged scaffold in medicinal chemistry.

-

Inosine Pranobex: Uses the C2 homolog (Acedoben) to modulate immune response.

-

Entinostat (MS-275): A synthetic benzamide HDAC inhibitor.[2] While more complex, it shares the 4-aminobenzoic acid pharmacophore.

-

Salcaprozate Sodium (SNAC): An oral absorption promoter. SNAC is an

-acylated salicylate. The shift from salicylate (ortho-hydroxy) to benzoate (para-H) in Butyryl-PABA changes the chelation properties but retains the permeation enhancement potential.

Visualizing the Pathways

The following diagrams illustrate the synthetic workflow and the biological mechanism of action.

Diagram 1: Synthesis and Prodrug Activation

Caption: Synthetic pathway via anhydride acylation and subsequent in vivo metabolic activation by amidases.

Diagram 2: Structural Homology Tree

Caption: Structural relationship between the target molecule, its antiviral homolog (Acedoben), and delivery agents (SNAC).

Experimental Protocols

Synthesis of 4-(Butyrylamino)benzoic Acid

Methodology Note: While acyl chlorides are common, this protocol uses butyric anhydride . This avoids the generation of HCl gas and simplifies purification, as the byproduct (butyric acid) is water-soluble and easily washed away.

Reagents:

-

4-Aminobenzoic acid (PABA): 13.7 g (100 mmol)

-

Butyric anhydride: 17.4 g (110 mmol)

-

Solvent: Glacial Acetic Acid (50 mL) or Toluene (for azeotropic removal)

-

Catalyst: Sodium Acetate (anhydrous, 1.0 g)

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 13.7 g of PABA in 50 mL of glacial acetic acid.

-

Addition: Add 1.0 g of sodium acetate (buffers the reaction) followed by 17.4 g of butyric anhydride.

-

Reflux: Attach a reflux condenser and heat the mixture to 110°C for 4 hours. The suspension should clear as the product forms.

-

Quenching: Pour the hot reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a white solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with 3 x 50 mL of cold water to remove residual acetic/butyric acid.

-

Recrystallization (Critical): Dissolve the crude solid in boiling Ethanol (95%). Add water dropwise until turbidity persists, then cool slowly to 4°C.

-

Yield: Expect ~18.5 g (90% yield). Melting point should be distinct (Lit: ~205-207°C for similar amides; verify against specific C4 standard).

Solubility & Partition Coefficient Validation

To confirm the lipophilicity shift compared to PABA:

-

Dissolve 10 mg of purified product.

-

Vortex for 2 hours; centrifuge to separate phases.

-

Analyze UV-Vis absorbance of the aqueous phase at 270 nm (PABA

). -

Self-Validating Check: If the aqueous phase absorbance is <10% of the initial concentration, the LogP > 2.0, confirming successful butyryl attachment.

References

-

PubChem. (n.d.). 4-(Butanoylamino)benzoic acid.[4] National Center for Biotechnology Information. Retrieved October 2023, from [Link]

- Thiel, S., et al. (2014). Butyrate-releasing derivatives of 4-aminobenzoic acid: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry.

-

Perlovich, G. L., et al. (2019).[7] Design of 4-aminobenzoic acid two-component molecular crystals. CrystEngComm, 21, 1-15. [Link]

- Newport Pharmaceuticals. (1971). Inosine Pranobex (Isoprinosine) Product Monograph. (Reference for the pharmacological activity of the C2 homolog, Acedoben).

-

Miller, A. C., et al. (2005). Butyric acid prodrugs as histone deacetylase inhibitors. Molecular Cancer Therapeutics, 4(12), 1952-1961.[1] (Validating the butyrate release mechanism).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-(Butyrylamino)benzoic Acid|High-Purity Research Chemical [benchchem.com]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 6. Inosine pranobex - Wikipedia [en.wikipedia.org]

- 7. Design of 4-aminobenzoic acid two-component molecular crystals: prediction and experiments - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. chemrj.org [chemrj.org]

Role of 4-(Butyrylamino)benzoic Acid in Chemical Biology Research

Executive Summary

4-(Butyrylamino)benzoic acid (CAS: 99855-49-9), also known as 4-butyramidobenzoic acid , is a specialized chemical probe and scaffold used primarily in epigenetics and medicinal chemistry .[1][2] Its structural homology to

This guide details the compound's mechanistic utility, experimental protocols for hapten conjugation, and its emerging role in supramolecular drug design.

Chemical Basis & Structural Mechanism

Structural Homology to Butyryl-Lysine

The biological utility of 4-(Butyrylamino)benzoic acid stems from its ability to mimic the steric and electrostatic profile of butyrylated lysine residues found on histones (e.g., H3K9bu, H4K5bu).

-

Epitope Mimicry: The N-butyryl group linked to the aromatic amine creates an amide bond that structurally replicates the

-butyryl amide of a modified lysine side chain. -

Rigid Linker: The phenyl ring acts as a rigid spacer, presenting the butyryl epitope to immune receptors or enzyme active sites more effectively than a flexible alkyl chain, which might fold back on itself.

-

Conjugation Handle: The para-carboxylic acid provides a reactive handle for conjugation to carrier proteins (e.g., KLH, BSA) via carbodiimide chemistry (EDC/NHS) without interfering with the epitope recognition.

Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | Low molecular weight hapten | |

| Molecular Weight | 207.23 g/mol | Small enough to avoid steric clashes in binding pockets |

| Solubility | DMSO, DMF, Methanol | Compatible with organic synthesis and bioconjugation buffers |

| pKa (COOH) | ~4.2 | Deprotonated at physiological pH, aiding solubility |

| Stability | Stable amide bond | Resistant to spontaneous hydrolysis in aqueous buffers |

Visualization: Hapten vs. Native PTM

The following diagram illustrates the structural superposition of the synthetic hapten and the biological target.

Caption: Structural alignment showing how 4-(Butyrylamino)benzoic acid mimics the antigenic determinants of Butyryl-Lysine while providing a conjugation handle.

Application 1: Epigenetic Profiling (Antibody Generation)

The Challenge of Short-Chain Acylations

Distinguishing between acetylation (2 carbons), propionylation (3 carbons), and butyrylation (4 carbons) is difficult for antibodies due to the small size difference. Using a peptide immunogen often results in sequence-specific antibodies. To generate pan-specific antibodies (antibodies that recognize Kbu regardless of the surrounding amino acid sequence), 4-(Butyrylamino)benzoic acid is used as the immunogen.

Mechanism of Action

-

Haptenization: The compound is conjugated to a carrier protein (Keyhole Limpet Hemocyanin - KLH) to elicit an immune response.[3]

-

Presentation: The immune system recognizes the distal butyryl-phenyl moiety as "foreign."

-

Selection: Resulting antibodies are screened against butyrylated BSA and counter-screened against acetylated/propionylated BSA to ensure specificity for the 4-carbon chain.

Experimental Protocol: Hapten-Carrier Conjugation

This protocol describes the synthesis of the Immunogen (Hapten-KLH) and Coating Antigen (Hapten-BSA).[2]

Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Carrier Protein: KLH (for immunization) or BSA (for screening)

-

Buffer: MES (0.1 M, pH 4.7) and PBS (pH 7.4)

Step-by-Step Methodology:

-

Activation: Dissolve 4-(Butyrylamino)benzoic acid (10 mg) in 1 mL dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at Room Temperature (RT) for 2 hours to form the NHS-ester intermediate .

-

Conjugation: Dissolve 10 mg of KLH in 2 mL of PBS. Slowly add the activated NHS-ester solution to the protein solution while stirring.

-

Incubation: React for 4 hours at RT or overnight at 4°C. The lysine amines on KLH will attack the NHS ester, forming a stable amide bond.

-

Purification: Dialyze the reaction mixture against PBS (3 changes over 24 hours) to remove unreacted hapten and byproducts.

-

Validation: Quantify the "Hapten Density" (epitopes per protein molecule) using MALDI-TOF MS or by UV absorbance difference at 254 nm (absorbance of the phenyl ring).

Application 2: Medicinal Chemistry & PROTACs

Scaffold for DDB1 Ligands

Recent patent literature (e.g., WO2021239117A1) identifies 4-(Butyrylamino)benzoic acid derivatives as precursors for ligands binding to DDB1 (DNA Damage-Binding Protein 1). DDB1 is an adaptor protein for the CUL4-ROC1 E3 ubiquitin ligase complex .

-

Role in PROTACs: Unlike Cereblon (CRBN) or VHL ligands, DDB1 binders offer an alternative E3 ligase recruitment strategy for Targeted Protein Degradation.

-

Synthetic Utility: The benzoic acid moiety allows for the attachment of linkers that connect to the "warhead" (the ligand binding the target protein).

Synthesis Workflow for Heterobifunctional Ligands

The following diagram outlines how this scaffold is integrated into a PROTAC system.